molecular formula C15H10FNO B5356368 N-(4-fluorophenyl)-3-phenylprop-2-ynamide

N-(4-fluorophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5356368
M. Wt: 239.24 g/mol
InChI Key: IMCTTYPKPVYSTH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-phenylprop-2-ynamide is an organic compound that features a fluorinated phenyl ring and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-phenylprop-2-ynamide typically involves the coupling of a 4-fluorophenyl derivative with a phenylprop-2-ynamide precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency and selectivity . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

N-(4-fluorophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-3-phenylprop-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-phenylprop-2-ynamide
  • N-(4-chlorophenyl)-3-phenylprop-2-ynamide
  • N-(4-methylphenyl)-3-phenylprop-2-ynamide

Uniqueness

N-(4-fluorophenyl)-3-phenylprop-2-ynamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding characteristics compared to its analogs . This makes it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCTTYPKPVYSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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